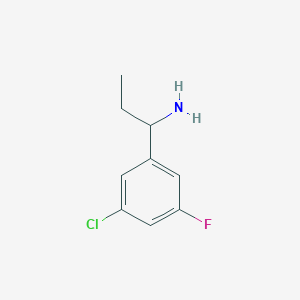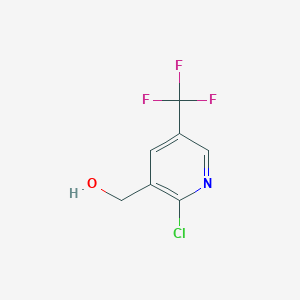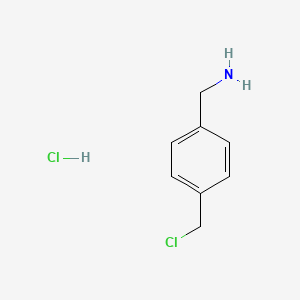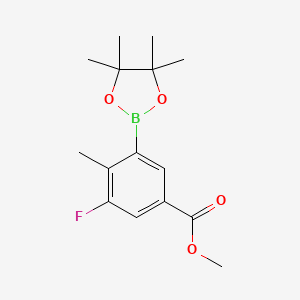
Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
This compound appears to be a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of a fluorine atom and a methyl group on the benzene ring could potentially influence the reactivity of the compound.
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, boronic esters are typically synthesized through a reaction between a boronic acid and an alcohol in the presence of a condensation agent.Molecular Structure Analysis
The compound contains a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. The presence of the fluorine and methyl groups on the benzene ring could potentially influence its electronic properties.Chemical Reactions Analysis
As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.Physical And Chemical Properties Analysis
Without specific experimental data, it’s difficult to predict the exact physical and chemical properties of this compound. However, based on its structure, we can infer that it is likely to be a solid at room temperature and relatively stable under normal conditions.Scientific Research Applications
-
- Application : This compound is used as an intermediate in the synthesis of other complex molecules .
- Methods : The compound is obtained by a three-step substitution reaction. The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
- Results : The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction .
-
Field : Pharmaceutical Sciences
- Application : Indole derivatives, which can be synthesized using this compound, have shown diverse biological activities and have potential therapeutic applications .
- Methods : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Field : Boron Neutron Capture Therapy
- Application : Boric acid compounds, such as this one, have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
- Methods : The compound is used as a neutron-absorbing isotope in the treatment of cancer. When the boron atom captures a neutron, high-energy alpha particles are released that kill the cancer cell .
- Results : This therapy has shown promise in treating certain types of cancer, such as brain tumors .
-
- Application : Boric acid compounds are often used in organic synthesis of drugs, including glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
- Methods : The compound is used as a nucleophile in the Suzuki reaction, which is a type of cross-coupling reaction .
- Results : This method has a wide range of applications in the synthesis of complex organic molecules .
-
- Application : Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
- Methods : The compound is used as a fluorescent probe in a variety of detection methods .
- Results : These probes have been used to detect various substances in biological and chemical systems .
- Field : Enzyme Inhibitors
- Application : Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
- Methods : The compound is used as an enzyme inhibitor in the treatment of various diseases .
- Results : Enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell, and can lead to apoptosis and necrosis of HeLa cells in the process of inducing oxidative stress .
Safety And Hazards
Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.
Future Directions
The potential applications of this compound would depend on its reactivity and the specific properties conferred by the fluorine and methyl groups on the benzene ring. It could potentially be used as an intermediate in the synthesis of other compounds, or in the development of new materials or pharmaceuticals.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If this is a novel compound, it may be worthwhile to conduct further research to fully understand its properties and potential applications.
properties
IUPAC Name |
methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-9-11(7-10(8-12(9)17)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOYJWUCDGIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B1426091.png)
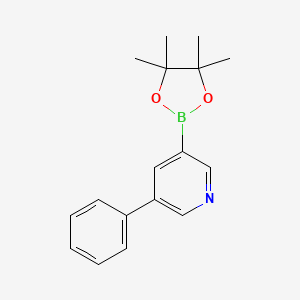
![2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide](/img/structure/B1426095.png)
![(2-{Dimethyl[4-(4-methylpiperazin-1-yl)phenyl]silyl}phenyl)methanol](/img/structure/B1426096.png)
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1426098.png)
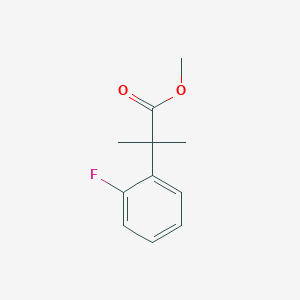
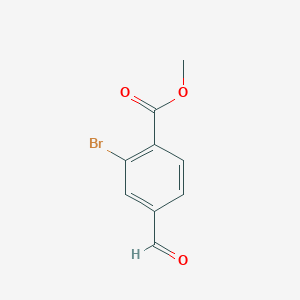
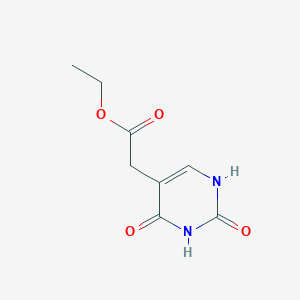
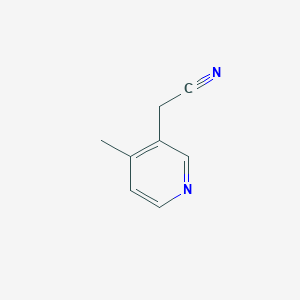
![2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B1426105.png)
